

isodecyl benzoate chemical structure and IUPAC name

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Compound of Interest

Compound Name: Isodecyl benzoate

Cat. No.: B055380

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An In-depth Technical Guide to **Isodecyl Benzoate**

Introduction

Isodecyl benzoate, systematically known as 8-methylnonyl benzoate, is an organic compound belonging to the benzoate ester family. It is synthesized from the esterification of benzoic acid and isodecyl alcohol. This chemical is primarily utilized as a plasticizer, particularly for polyvinyl chloride (PVC) and other thermoplastic resins, enhancing their flexibility and durability.^{[1][2]} Additionally, it finds application in the cosmetics and personal care industry as an emollient and solvent, contributing to the texture and absorption of various formulations.^[3] This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and analysis for researchers, scientists, and drug development professionals.

Chemical Structure and IUPAC Name

The chemical structure of **isodecyl benzoate** is characterized by a benzene ring attached to a carbonyl group, which is in turn bonded to a branched ten-carbon alkyl chain.

- IUPAC Name: 8-methylnonyl benzoate^{[4][5][6][7]}
- CAS Number: 131298-44-7
- Molecular Formula: C₁₇H₂₆O₂^{[5][6]}
- Canonical SMILES: CC(C)CCCCCCCOC(=O)C1=CC=CC=C1^[5]

- InChI Key: HNDYULRADYGBDU-UHFFFAOYSA-N[5]

Physicochemical Properties

A summary of the key physicochemical properties of **isodecyl benzoate** is presented in the table below.

Property	Value	Reference(s)
Molecular Weight	262.39 g/mol	[5]
Appearance	Colorless to pale yellow liquid	[8]
Odor	Characteristic, fruity	[2][8]
Boiling Point	161 °C at 5 mmHg; 345.9 °C at 760 mmHg	[6]
Freezing Point	-25 °C	[9]
Density	0.954 g/mL at 25 °C	[6]
Refractive Index	1.488 at 20 °C	[6]
Flash Point	>110 °C (>230 °F)	
Vapor Pressure	5.97 x 10 ⁻⁵ mmHg at 25 °C	[6]
Water Solubility	68.6 µg/L at 20 °C	
log Kow (Octanol/Water Partition Coefficient)	4.61	[9]

Spectroscopic Data

While specific experimental spectra for **isodecyl benzoate** are not readily available in public databases, the expected characteristic signals can be inferred.

¹³C NMR Spectroscopy:

- Carbonyl Carbon (C=O): A characteristic downfield chemical shift is expected in the range of 165-175 ppm.[1]

- **Aromatic Carbons:** Signals from the benzoate ring carbons are anticipated between approximately 128 and 133 ppm. The carbon to which the ester group is attached (C1) is generally found around 130 ppm.^[1]
- **Alkoxy Carbon (-CH₂-O-):** The carbon of the -CH₂-O- group in the isodecyl chain is expected to appear in the region of 60-70 ppm.^[1]
- **Alkyl Carbons:** The various carbons within the branched isodecyl chain will give rise to a series of signals in the upfield region of the spectrum, typically between 10 and 40 ppm.^[1]

Infrared (IR) Spectroscopy: Based on the functional groups present, the IR spectrum of **isodecyl benzoate** is expected to show the following characteristic absorption bands:

- **C=O Stretch (Ester):** A strong absorption peak around 1720 cm⁻¹.
- **C-O Stretch (Ester):** A strong absorption in the 1270-1280 cm⁻¹ region.
- **Aromatic C=C Bending:** Peaks in the 1600-1450 cm⁻¹ region.
- **sp² C-H Stretch (Aromatic):** Signals above 3000 cm⁻¹.
- **sp³ C-H Stretch (Alkyl):** Signals below 3000 cm⁻¹.

Experimental Protocols

Synthesis of Isodecyl Benzoate via Fischer Esterification

This protocol describes the synthesis of **isodecyl benzoate** from benzoic acid and isodecyl alcohol using an acid catalyst.

Materials:

- Benzoic acid
- Isodecyl alcohol (8-methyl-1-nonanol)
- Sulfuric acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH) as a catalyst

- Toluene
- 5% Sodium bicarbonate (NaHCO_3) solution
- Saturated sodium chloride (brine) solution
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Dean-Stark apparatus
- Round-bottom flask
- Reflux condenser
- Separatory funnel
- Rotary evaporator

Procedure:

- To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add benzoic acid (1.0 equivalent), isodecyl alcohol (1.2 equivalents), and a catalytic amount of sulfuric acid or p-toluenesulfonic acid.
- Add toluene to the flask to facilitate azeotropic removal of water.
- Heat the reaction mixture to reflux. The water produced during the esterification will be collected in the Dean-Stark trap.
- Monitor the reaction progress by observing the amount of water collected. The reaction is complete when no more water is formed.
- Cool the reaction mixture to room temperature.
- Transfer the mixture to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

- Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the toluene.
- The crude **isodecyl benzoate** can be purified by vacuum distillation to yield the final product.

Analysis of Isodecyl Benzoate by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for the analysis of **isodecyl benzoate**.

Instrumentation and Columns:

- Gas chromatograph coupled to a mass spectrometer (GC-MS).
- A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) is suitable for the separation of benzoate esters.

Sample Preparation:

- Prepare a stock solution of **isodecyl benzoate** in a suitable solvent such as ethanol or ethyl acetate at a concentration of 1 mg/mL.
- Prepare a series of calibration standards by serially diluting the stock solution.

GC-MS Parameters (Typical):

- Injector Temperature: 250 °C
- Injection Volume: 1 µL
- Split Ratio: 10:1 (can be adjusted based on concentration)
- Carrier Gas: Helium
- Oven Temperature Program:
 - Initial temperature: 100 °C, hold for 2 minutes.

- Ramp: 10 °C/minute to 280 °C.
- Hold at 280 °C for 5 minutes.
- MS Transfer Line Temperature: 280 °C
- Ion Source Temperature: 230 °C
- Ionization Mode: Electron Ionization (EI) at 70 eV
- Scan Range: m/z 40-400

Data Analysis:

- Identify the **isodecyl benzoate** peak in the total ion chromatogram based on its retention time.
- Confirm the identity of the peak by comparing its mass spectrum with a reference spectrum or by interpreting the fragmentation pattern.
- Quantify the amount of **isodecyl benzoate** by constructing a calibration curve from the peak areas of the standard solutions.

Biological Activity and Toxicology

Based on available safety data, **isodecyl benzoate** is not known to be involved in specific biological signaling pathways relevant to drug development. Its primary biological interactions are related to its potential as an irritant.

- Skin Irritation: Causes skin irritation, which can be characterized by itching, scaling, reddening, or blistering.[4]
- Eye Irritation: Causes serious eye irritation, with symptoms including redness, watering, and pain.[4]
- Respiratory Irritation: May cause respiratory tract irritation if inhaled.[4]

There is no data to suggest that **isodecyl benzoate** is carcinogenic.[4] Its primary use in personal care products is as a non-reactive emollient and solvent.

Logical Workflow Diagram

The following diagram illustrates the synthesis and purification workflow for **isodecyl benzoate**.

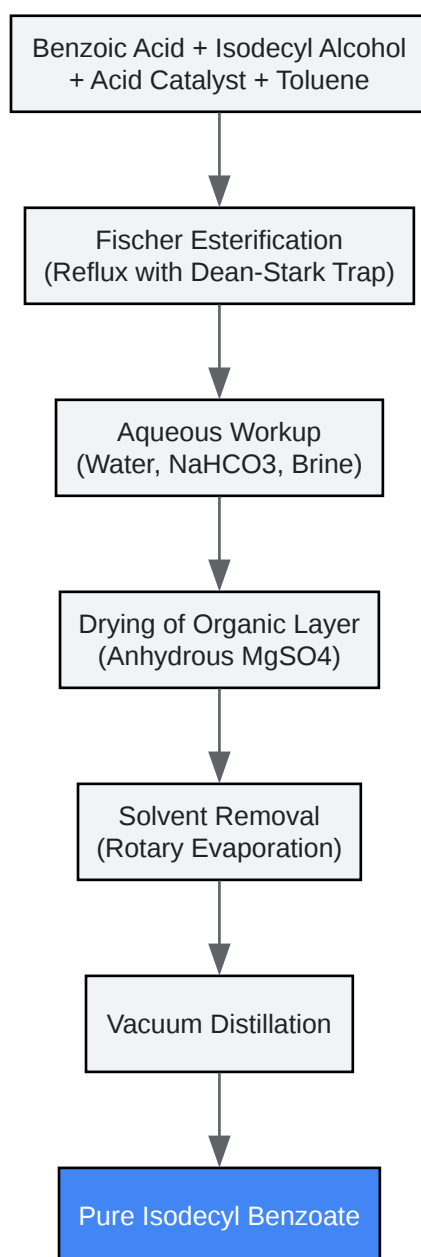


Figure 1: Synthesis and Purification Workflow for Isodecyl Benzoate

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Figure 1: Synthesis and Purification Workflow for **Isodecyl Benzoate****Need Custom Synthesis?**

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References

- 1. Isodecyl Benzoate | High-Purity Research Grade [benchchem.com]
- 2. isodecyl benzoate, 120657-54-7 [thegoodscentcompany.com]
- 3. bocsci.com [bocsci.com]
- 4. aksci.com [aksci.com]
- 5. Page loading... [guidechem.com]
- 6. Isodecyl benzoate | 120657-54-7 [chemnet.com]
- 7. Benzoic acid, isodecyl ester | C17H26O2 | CID 3078322 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. CAS 109-32-0: Nonanoic acid, 8-methylnonyl ester [cymitquimica.com]
- 9. policycommons.net [policycommons.net]
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